5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Overview
Description
5-(Methoxymethyl)-4,6,12-triazatricyclo[7210,2,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene involves multiple steps, typically starting with the preparation of the tricyclic core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The methoxymethyl group is then introduced via methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazatricyclo compounds with various functional groups.
Scientific Research Applications
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 8-thia-9-azatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene-8,8-dioxide
- 1,5,12,12-Tetramethyl-8-oxatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-4,9,11-triol
- 5-methoxytricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5,10-tetraene
Uniqueness
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is unique due to its specific tricyclic structure and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-6-11-12-5-8-9-3-2-7(13-9)4-10(8)14-11/h5,7,9,13H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFBTRVPGPRFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C2C3CCC(N3)CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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